molecular formula C10H6F4O3 B12507286 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde

2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde

Cat. No.: B12507286
M. Wt: 250.15 g/mol
InChI Key: FHTFGMUVYZOKIO-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde is a fluorinated organic compound that features a benzodioxin ring substituted with four fluorine atoms and an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by reacting a suitable diol with a fluorinated aromatic compound under acidic conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzodioxin ring. This can be done using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

    Addition of the Acetaldehyde Group: The final step involves the introduction of the acetaldehyde group. This can be achieved by reacting the fluorinated benzodioxin compound with an aldehyde precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetic acid.

    Reduction: 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)ethanol.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting diseases such as Alzheimer’s and cancer.

    Materials Science: The unique fluorinated structure of this compound makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-1,4-benzodioxane
  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

Uniqueness

2-(2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde is unique due to the presence of both the fluorinated benzodioxin ring and the reactive acetaldehyde group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)acetaldehyde

InChI

InChI=1S/C10H6F4O3/c11-9(12)10(13,14)17-8-5-6(3-4-15)1-2-7(8)16-9/h1-2,4-5H,3H2

InChI Key

FHTFGMUVYZOKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC=O)OC(C(O2)(F)F)(F)F

Origin of Product

United States

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